molecular formula C23H17FN2O5 B279529 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide

5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide

Número de catálogo: B279529
Peso molecular: 420.4 g/mol
Clave InChI: ZMUMVBJYXAWKES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.

Mecanismo De Acción

5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide selectively binds to the active site of BTK and inhibits its activity, which leads to the inhibition of downstream signaling pathways such as the NF-κB pathway and the PI3K/AKT pathway. This results in the suppression of B-cell activation, proliferation, and survival, ultimately leading to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in vitro and in vivo, and it can overcome resistance to other BTK inhibitors. It has also been shown to have a favorable pharmacokinetic profile and can be administered orally. In addition, this compound has been shown to be well-tolerated in preclinical studies and clinical trials, with no significant adverse effects reported.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide in lab experiments is its selectivity for BTK, which allows for the specific targeting of B-cell malignancies. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one limitation is the potential for off-target effects, which can lead to non-specific effects on other signaling pathways. Another limitation is the potential for the development of resistance to this compound over time, which may limit its long-term efficacy.

Direcciones Futuras

There are several future directions for the development and use of 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide. One direction is the evaluation of its efficacy in combination with other targeted therapies such as PI3K inhibitors or CD20 antibodies. Another direction is the exploration of its potential use in other B-cell malignancies such as diffuse large B-cell lymphoma (DLBCL) or follicular lymphoma (FL). Additionally, the development of biomarkers to predict response to this compound could help to identify patients who are most likely to benefit from treatment. Finally, the development of second-generation BTK inhibitors with improved selectivity and efficacy could further enhance the treatment options for patients with B-cell malignancies.

Métodos De Síntesis

The synthesis of 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide involves a multi-step process starting from commercially available starting materials. The key step involves the coupling of 4-(2-furoylamino)-3-methoxyaniline with 5-(4-fluorophenyl)furan-2-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The resulting intermediate is then reacted with furan-2-carboxylic acid to obtain this compound.

Aplicaciones Científicas De Investigación

5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM). Preclinical studies have shown that this compound exhibits potent anti-tumor activity in vitro and in vivo, and it can overcome resistance to other BTK inhibitors such as ibrutinib. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Propiedades

Fórmula molecular

C23H17FN2O5

Peso molecular

420.4 g/mol

Nombre IUPAC

5-(4-fluorophenyl)-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H17FN2O5/c1-29-21-13-16(8-9-17(21)26-22(27)19-3-2-12-30-19)25-23(28)20-11-10-18(31-20)14-4-6-15(24)7-5-14/h2-13H,1H3,(H,25,28)(H,26,27)

Clave InChI

ZMUMVBJYXAWKES-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4

SMILES canónico

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.